1,2,4-thiadiazole-3-carbonitrile
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Overview
Description
1,2,4-Thiadiazole-3-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide derivatives with nitriles under acidic conditions. For example, the reaction of thiosemicarbazide with acetonitrile in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1,2,4-Thiadiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial cells. In cancer research, the compound has been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
1,2,4-Thiadiazole-3-carbonitrile can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antifungal and antibacterial properties.
1,2,3-Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1452-19-3 |
---|---|
Molecular Formula |
C3HN3S |
Molecular Weight |
111.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3HN3S/c4-1-3-5-2-7-6-3/h2H |
InChI Key |
KELLRWDOYLLZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)C#N |
Purity |
95 |
Origin of Product |
United States |
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